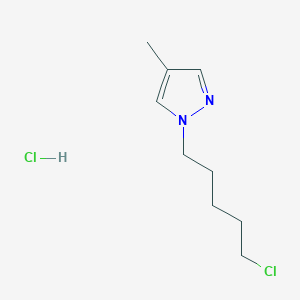![molecular formula C11H23NO2 B1463385 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol CAS No. 1209368-89-7](/img/structure/B1463385.png)
3-[3-(Piperidin-1-yl)propoxy]propan-1-ol
Descripción general
Descripción
“3-[3-(Piperidin-1-yl)propoxy]propan-1-ol” is a chemical compound with the molecular formula C11H23NO2 . It is produced by Chemicea Pharma, a leading manufacturer and exporter .
Molecular Structure Analysis
The molecular structure of “3-[3-(Piperidin-1-yl)propoxy]propan-1-ol” consists of 11 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms, along with a nitrogen atom . The exact structure can be found in the MOL file with the MDL Number MFCD13196176 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 317.6±22.0 °C and a predicted density of 0.982±0.06 g/cm3 . Its pKa is predicted to be 14.89±0.10 .Aplicaciones Científicas De Investigación
Bioavailability Enhancer
Piperine, a major component of black pepper, has been extensively studied for its ability to enhance the bioavailability of various therapeutic drugs. It demonstrates remarkable properties in increasing the absorption of drugs and phytochemicals by modulating drug metabolism enzymes and transporters, thus potentially improving therapeutic outcomes (Stojanović-Radić et al., 2019; Manayi et al., 2017).
Anticancer Potential
Several studies have indicated that piperine and its derivatives exhibit significant anticancer activities. Piperine has been shown to possess chemopreventive properties, influence apoptosis, and inhibit cancer cell proliferation and metastasis through various mechanisms, including the modulation of cell cycle progression and suppression of oxidative stress (Manayi et al., 2017).
Antimicrobial and Antioxidant Properties
Piperine also demonstrates antimicrobial and antioxidant properties. It exhibits inhibitory effects against various bacteria and fungi, and its antioxidant capacity helps in mitigating oxidative stress by scavenging free radicals and enhancing the body's own antioxidant mechanisms (Srinivasan, 2007).
Enhancing Nutritional Efficacy
By favorably stimulating the digestive enzymes and enhancing the digestive capacity, piperine can contribute to improved nutritional efficacy. It significantly reduces gastrointestinal food transit time, which can potentially enhance the absorption and efficacy of nutrients and supplements (Srinivasan, 2007).
Potential Applications in Drug Development
Given its wide range of biological activities, compounds like piperine serve as a model for the development of new therapeutic agents. Research into the synthesis and pharmacological evaluation of piperidine derivatives, including those that might share structural similarities with "3-[3-(Piperidin-1-yl)propoxy]propan-1-ol," could lead to the discovery of novel drugs with enhanced efficacy and reduced toxicity (Rathi et al., 2016).
Propiedades
IUPAC Name |
3-(3-piperidin-1-ylpropoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c13-9-5-11-14-10-4-8-12-6-2-1-3-7-12/h13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNTUTORVOONKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Piperidin-1-yl)propoxy]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



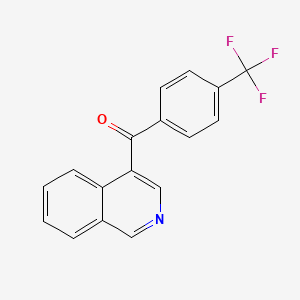

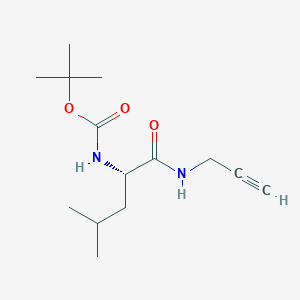
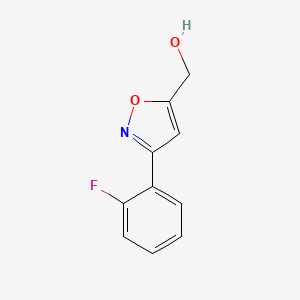
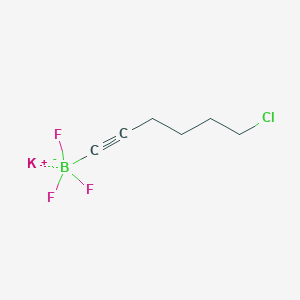

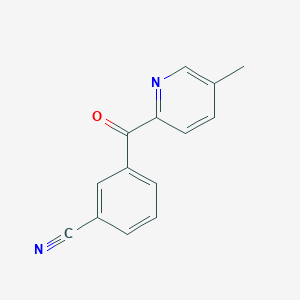
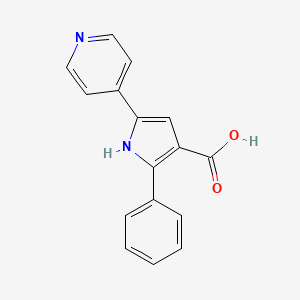
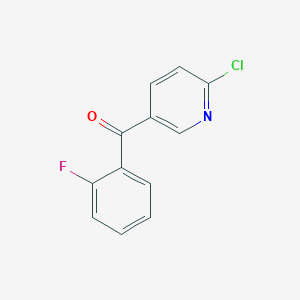
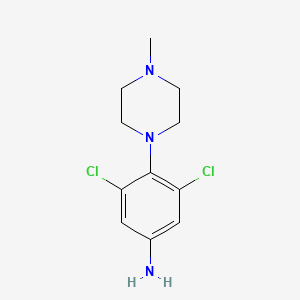
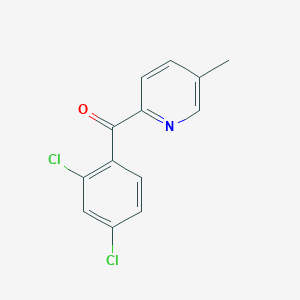
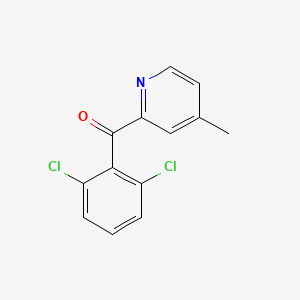
![[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463323.png)
